molecular formula C12H13FN2O B12987483 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B12987483
M. Wt: 220.24 g/mol
InChI Key: BQWWWOBZYLAWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is an organic compound that features a fluorophenyl group and an imidazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol would depend on its specific interactions with biological targets. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor ligands, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
  • 1-(4-Bromophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
  • 1-(4-Methylphenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Uniqueness

1-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of compounds, making them valuable in drug design.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanol

InChI

InChI=1S/C12H13FN2O/c1-12(16,11-14-7-8-15(11)2)9-3-5-10(13)6-4-9/h3-8,16H,1-2H3

InChI Key

BQWWWOBZYLAWTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=NC=CN2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.